N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE
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Overview
Description
N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE is a complex organic compound that features a furan ring, a pyrrolidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may exhibit pharmacological properties that make it useful in developing new therapeutics.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE involves its interaction with specific molecular targets. The furan and pyrrolidine rings can interact with enzymes and receptors, modulating their activity. The benzamide group can form hydrogen bonds with biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and pyrrolidine derivatives, such as:
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- Furan-2-carboxylic acid
- Pyrrolidine-2-carboxylic acid
Uniqueness
N~1~-((Z)-2-(2-FURYL)-1-{[2-(HYDROXYMETHYL)-1-PYRROLIDINYL]CARBONYL}-1-ETHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20N2O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C19H20N2O4/c22-13-15-8-4-10-21(15)19(24)17(12-16-9-5-11-25-16)20-18(23)14-6-2-1-3-7-14/h1-3,5-7,9,11-12,15,22H,4,8,10,13H2,(H,20,23)/b17-12- |
InChI Key |
QQCWYIDJNFDUTE-ATVHPVEESA-N |
SMILES |
C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3)CO |
solubility |
51.1 [ug/mL] |
Origin of Product |
United States |
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